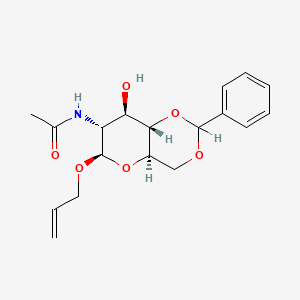

Allyl-2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

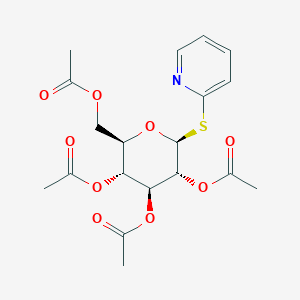

Allyl-2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a versatile compound that finds application in the biomedical industry for synthesizing glycopeptides and glycoproteins . It is widely used in the treatment of various bacterial and fungal infections .

Synthesis Analysis

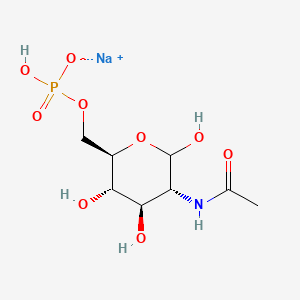

This compound plays a pivotal role as a chemical reagent in the synthesis of glycoconjugates due to its remarkable reactivity and selectivity . The reaction of benzyl 2-amino-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside with the metal salts Cu (ClO (4)) (2)6 H (2)O and Ni (NO (3)) (2)6 H (2)O affords via self-assembly a tetranuclear mu (4)-hydroxido bridged copper (II) complex .Molecular Structure Analysis

The molecular formula of Allyl-2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is C18H23NO6 . Its molecular weight is 349.38 . The InChI key is RZNDVHTWHYQMRO-LPETVPRMSA-N .Chemical Reactions Analysis

This compound exhibits potential antibacterial, antitumor, and antiviral activities, making it a notable candidate for drug developing applications . It also holds immense potential to combat the debilitating effects of life-threatening diseases like cancer, diabetes, and Alzheimer’s .Physical And Chemical Properties Analysis

Allyl-2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a solid substance . Its melting point is between 235-244 °C . The storage temperature is 2-8°C . The empirical formula is C18H23NO6 .Aplicaciones Científicas De Investigación

Synthesis of Glycopeptides and Glycoproteins

This compound is a versatile reagent that finds application in the biomedical industry for synthesizing glycopeptides and glycoproteins . Glycopeptides and glycoproteins play crucial roles in biological processes, including cell-cell interaction, immune response, and pathogen recognition.

Pharmaceutical Research

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside possesses significant pharmaceutical potential as it can be employed in the research of various diseases . This compound exhibits potential antibacterial, antitumor, and antiviral activities, making it a notable candidate for drug development applications .

Synthesis of Glycoconjugates

2-Acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-b-D-glucopyranosyl azide, a related compound, plays a pivotal role as a chemical reagent in the synthesis of glycoconjugates due to its remarkable reactivity and selectivity . Glycoconjugates are molecules that result from the covalent link of a carbohydrate to a protein, lipid, or other organic molecule and have significant roles in biological recognition phenomena involving cells and proteins.

Safety and Hazards

Direcciones Futuras

Given its significant pharmaceutical potential, this compound can be employed in the research of various diseases . It exhibits potential antibacterial, antitumor, and antiviral activities, making it a notable candidate for drug developing applications . It holds immense potential to combat the debilitating effects of life-threatening diseases like cancer, diabetes, and Alzheimer’s .

Mecanismo De Acción

Target of Action

It’s known to exhibit potent antimicrobial activity against pathogens includingStaphylococcus aureus and Candida albicans .

Mode of Action

It’s known to exhibit antimicrobial activity, suggesting it interacts with bacterial or fungal targets to inhibit their growth .

Biochemical Pathways

Given its antimicrobial activity, it likely interferes with essential metabolic pathways in bacteria and fungi .

Result of Action

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside exhibits potent antimicrobial activity, indicating that it effectively inhibits the growth of certain bacteria and fungi . This compound also holds immense potential to combat the debilitating effects of life-threatening diseases like cancer, diabetes, and Alzheimer’s .

Propiedades

IUPAC Name |

N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c1-3-9-22-18-14(19-11(2)20)15(21)16-13(24-18)10-23-17(25-16)12-7-5-4-6-8-12/h3-8,13-18,21H,1,9-10H2,2H3,(H,19,20)/t13-,14-,15-,16-,17?,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNDVHTWHYQMRO-DBISQMLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OCC=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80984430 |

Source

|

| Record name | Prop-2-en-1-yl 4,6-O-benzylidene-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside | |

CAS RN |

65947-37-7 |

Source

|

| Record name | Prop-2-en-1-yl 4,6-O-benzylidene-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.